Aspirochlorin
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H9ClN2O5S2 |
|---|---|
Molecular Weight |
360.8 g/mol |
IUPAC Name |
(1S,9S,12S)-6-chloro-5-hydroxy-15-methoxy-2-oxa-10,11-dithia-13,15-diazatetracyclo[10.2.2.01,9.03,8]hexadeca-3,5,7-triene-14,16-dione |
InChI |
InChI=1S/C12H9ClN2O5S2/c1-19-15-10(17)9-14-11(18)12(15)8(21-22-9)4-2-5(13)6(16)3-7(4)20-12/h2-3,8-9,16H,1H3,(H,14,18)/t8-,9-,12+/m0/s1 |
InChI Key |
XMFSSFONDVHNFO-HOTUBEGUSA-N |
Isomeric SMILES |
CON1C(=O)[C@H]2NC(=O)[C@]13[C@H](C4=CC(=C(C=C4O3)O)Cl)SS2 |
Canonical SMILES |
CON1C(=O)C2NC(=O)C13C(C4=CC(=C(C=C4O3)O)Cl)SS2 |
Synonyms |
11H-3,11a-(Iminomethano)(1,2,4)dithiazino(4,3-b)(1,2)benzoxazine-4,12(3H)-dione, 9-chloro-8-hydroxy-11-methoxy- A 30641 A-30641 |
Origin of Product |
United States |
Natural Origin and Producer Organisms of Aspirochlorin
Primary Fungal Producers of Aspirochlorin
Several Aspergillus species have been identified as producers of this compound. Research has focused on understanding the specific strains and conditions that influence its biosynthesis.
Aspergillus oryzae (Koji Mold) as a Dominant Source Organism
Aspergillus oryzae, commonly known as koji mold, is a well-established and significant source of this compound. uniprot.orgnih.govresearchgate.netebi.ac.uktandfonline.com This fungus has a long history of use in East Asian food fermentation processes, such as the production of sake, miso, and soy sauce. nih.govresearchgate.netmdpi.comnih.gov A. oryzae strain IAM 2613 has been specifically identified as a producer of this compound, which was isolated as the active antimicrobial constituent previously referred to as oryzachlorin. tandfonline.com The biosynthesis of this compound in A. oryzae involves a dedicated gene cluster, known as the acl locus. uniprot.orgnih.govresearchgate.net This cluster contains genes encoding enzymes responsible for the formation of the compound's core structure and subsequent modifications, including chlorination. uniprot.orgresearchgate.net
Characterization of this compound Production in Different Fungal Strains and Growth Conditions
The production of this compound can vary among different fungal strains and is influenced by growth conditions. For instance, Aspergillus oryzae strain IAM 2613 was shown to produce this compound when cultured under both shake-culture and surface-culture conditions, albeit with different incubation times and temperatures (4 days at 29°C for shake culture and 20 days at 25-26°C for surface culture) using a specific medium composition. tandfonline.com Research into the acl gene cluster in A. oryzae has provided insights into the enzymatic steps involved in biosynthesis, suggesting that manipulating these genes or the culture environment could impact this compound yield. uniprot.orgresearchgate.net In Aspergillus flavus, the rtfA gene, a global regulator of secondary metabolism, has been shown to affect this compound production, indicating that genetic factors play a role in the levels of this metabolite. nih.govasm.orgmdpi.com Furthermore, external factors, such as the presence of cell-free supernatants from other microorganisms like Streptomyces roseolus, can downregulate the expression of genes in the this compound biosynthetic cluster in A. flavus, leading to reduced production. nih.gov
Data on this compound Production Conditions (Based on Text):
| Producer Organism | Strain | Culture Method | Temperature (°C) | Incubation Time | Medium Composition |
| Aspergillus oryzae | IAM 2613 | Shake Culture | 29 | 4 days | Sucrose 5.0%, Peptone 0.5%, Yeast Extracts 0.2%, KH₂PO₄ 0.06%, NH₄ Cl 0 .1%, MgSO₄·7H₂O 0.04%, CaCO₃ 1.0% tandfonline.com |
| Aspergillus oryzae | IAM 2613 | Surface Culture | 25-26 | 20 days | Sucrose 5.0%, Peptone 0.5%, Yeast Extracts 0.2%, KH₂PO₄ 0.06%, NH₄ Cl 0 .1%, MgSO₄·7H₂O 0.04%, CaCO₃ 1.0% tandfonline.com |
| Aspergillus flavus | Not specified | Shake Flask | 25 | 21 days | Potato Dextrose Broth Media acs.org |
Ecological and Biological Context of this compound Production in Microorganisms
The production of secondary metabolites like this compound by fungi is often linked to their ecological interactions and biological functions. This compound possesses antifungal properties, suggesting a potential role in interspecies competition, helping the producing fungus to inhibit the growth of other fungi. uniprot.orgd-nb.info It has been described as a potent antifungal agent. researchgate.netresearchgate.net The biosynthesis of this compound involves a complex pathway, starting from phenylalanine residues, which are modified and assembled by enzymes encoded within the acl gene cluster. uniprot.orgresearchgate.netbeilstein-journals.org The presence of a halogenase enzyme (AclH) in the cluster is responsible for the chlorination step, which is crucial for the final structure of this compound. uniprot.orgresearchgate.netmdpi.com The production of such a complex molecule suggests it confers a selective advantage to the producing organism in its natural environment. While primarily known for its antifungal activity, this compound has also shown activity against bacteria and viruses in some studies. uniprot.org
Biosynthesis of Aspirochlorin
Genetic Basis of Aspirochlorin Biosynthesis
The genetic blueprint for this compound production is located within a dedicated gene cluster in the Aspergillus oryzae genome.
Identification and Characterization of the acl Gene Locus
The gene cluster responsible for this compound biosynthesis, known as the acl locus, was identified through genome mining and experimentally verified using gene deletion studies. nih.govnih.gov This locus spans approximately 42 kb and contains a suite of genes encoding the enzymes and regulatory elements necessary for this compound production. researchgate.net The acl gene cluster includes genes for a non-ribosomal peptide synthetase (NRPS), tailoring enzymes such as cytochrome P450 oxygenases and methyltransferases, enzymes involved in sulfur incorporation and modification, a halogenase, and transcriptional regulators. nih.govresearchgate.net
Non-Ribosomal Peptide Synthetase (NRPS) aclP and its Role in Core Scaffold Assembly
The central enzyme in the initial stages of this compound biosynthesis is the non-ribosomal peptide synthetase (NRPS) AclP. nih.govnih.gov Contrary to initial hypotheses suggesting phenylalanine and glycine (B1666218) as building blocks, experimental evidence, including stable isotope labeling, revealed that AclP assembles the diketopiperazine core from two molecules of L-phenylalanine. nih.govresearchgate.net AclP is an iterative NRPS containing a single adenylation (A) domain. nih.gov Notably, the signature sequence of the A domain in AclP is identical to that of AtaP, an NRPS involved in acetylaranotin (B1664336) biosynthesis, which also catalyzes the condensation of two L-phenylalanine residues to form cyclo-Phe-Phe. nih.govresearchgate.net
Identification and Function of Biosynthetic Enzymes (e.g., AclH, AclR, AclL, AclO, AclU)
The acl gene cluster encodes a variety of enzymes that modify the diketopiperazine core to yield the final this compound structure. Key enzymes and their functions include:
| Enzyme | Proposed Function in this compound Biosynthesis | Supporting Evidence |
| AclP | Non-ribosomal peptide synthetase, forms the diketopiperazine core from two L-phenylalanine units. | Gene deletion abolished this compound production; in vitro adenylation domain assay. nih.govresearchgate.net |
| AclH | Flavin-dependent halogenase (chlorinase), catalyzes the final chlorination step. | Gene deletion abolished this compound production; in vitro activity assays showed conversion of dechlorothis compound to this compound. nih.govresearchgate.netmdpi.com |
| AclR | Oxidoreductase with a thioredoxin fold, catalyzes carbon-sulfur bond migration and spiro-ring formation. | Gene deletion mutant accumulated an intermediate with an acetyl group; in vitro assays demonstrated 1,2-sulfamyl migration, acetoxy group elimination, and spiroaminal formation. nagoya-u.ac.jp |
| AclL | Cytochrome P450 monooxygenase, involved in hydroxylation. | Gene deletion mutant showed altered metabolite profiles. researchgate.netuniprot.org |
| AclO | Cytochrome P450 monooxygenase, involved in hydroxylation, specifically hydroxylates a nitrogen atom of the DKP scaffold. | Gene deletion mutant showed altered metabolite profiles and accumulation of a retro-aldol product. researchgate.netuniprot.org This hydroxylation precedes methylation by AclU. nih.gov |
| AclU | O-methyltransferase, involved in methylation, specifically installs the methoxy (B1213986) group. | Gene deletion mutant showed altered metabolite profiles; in vitro assays showed conversion of a plausible substrate to methylated products. researchgate.netuniprot.orgresearchgate.net |
| AclG | Glutathione (B108866) S-transferase, involved in the addition of glutathione for sulfur incorporation. nih.govuniprot.org | Predicted function based on homology. nih.gov |
| AclI, AclJ, AclK | Thiol degradation enzymes, involved in the processing of the glutathione adduct to yield free thiols. nih.govuniprot.org | Predicted function based on homology. nih.gov |
| AclT | Thioredoxin reductase, involved in establishing the disulfide linkage. researchgate.netuniprot.org | Predicted function based on homology. researchgate.net |
| AclZ | Transcriptional regulator, essential for pathway regulation. researchgate.net | Targeted gene knockout showed abolished production. researchgate.net |
Specific tailoring enzymes, such as the cytochrome P450 enzymes AclL and AclO, introduce hydroxyl groups. nih.gov AclO specifically hydroxylates a nitrogen atom on the DKP scaffold, which is a prerequisite for subsequent methylation by AclU. nih.govresearchgate.net AclU is an O-methyltransferase responsible for adding the methoxy group to the nitrogen. researchgate.netresearchgate.net The flavin-dependent halogenase AclH catalyzes the final chlorination step of a monophenyl precursor to produce this compound. nih.govresearchgate.netmdpi.com An oxidoreductase, AclR, featuring a thioredoxin oxidoreductase fold with a noncanonical CXXH motif, has been shown to catalyze a carbon-sulfur bond migration and spiro-ring formation. nagoya-u.ac.jp
Bioinformatic Analysis of this compound Biosynthetic Gene Clusters (BGCs) and Homologues
Bioinformatic analysis has played a crucial role in identifying the acl gene cluster and predicting the functions of the encoded enzymes. The presence of a halogenase gene within the cluster was a key indicator for the biosynthesis of a chlorinated metabolite like this compound. sci-hub.se Comparative genomic analyses have revealed that fungal BGCs, including those for ETPs like this compound, tend to be located in non-syntenic blocks. sci-hub.sebiorxiv.org Homologues of the acl genes, particularly the NRPS gene aclP, have been identified in other fungal species, although the sequence identity can vary. mdpi.commdpi.com For instance, AclP shows less than 40% amino acid sequence identity with some paralogous sequences in Fusarium species, while these paralogues show higher identity among themselves. mdpi.com Bioinformatic tools like antiSMASH are used to identify NRPS and PKS gene clusters and predict their domains and potential products based on homology to characterized pathways. mdpi.com
Enzymology of this compound Biosynthesis
Understanding the enzymatic mechanisms involved in each step of this compound biosynthesis provides detailed insights into this complex pathway.
Mechanistic Studies of Chlorination by AclH (Chlorinase)
AclH is a flavin-dependent halogenase (chlorinase) that catalyzes the introduction of the chlorine atom into the this compound precursor, dechlorothis compound. nih.govresearchgate.netmdpi.com In vitro experiments have confirmed that AclH can transform dechlorothis compound into this compound in the presence of necessary cofactors like FAD, NADPH, and O₂. researchgate.net Unlike some other acl enzymes that act on biphenyl-type intermediates, AclH is capable of accepting the monophenyl substrate. researchgate.net The deletion of the aclH gene in A. oryzae completely abolished this compound production, and complementation with the aclH gene restored its synthesis, confirming the essential role of AclH in the pathway. mdpi.com Flavin-dependent halogenases like AclH are distinct from haloperoxidases and are typically found within BGCs, facilitating their association with halogenated metabolites. researchgate.net While some flavin-dependent halogenases can directly halogenate free substrates, many prefer substrates bound to an acyl carrier protein (ACP). researchgate.net
Enzymatic Steps in the Unusual Phenylalanine to Glycine Amino Acid Conversion
The conversion of a phenylalanine residue to a glycine-like moiety within the this compound biosynthetic pathway is a remarkable enzymatic transformation researchgate.netnih.govbeilstein-journals.orgnih.gov. This conversion involves a C-C bond cleavage event researchgate.netnih.govuniprot.org. Experimental evidence, including stable isotope labeling studies, initially presented conflicting results regarding the incorporation of glycine. Feeding experiments with 13C2-15N-Gly to A. oryzae showed incorporation of only the 13C label into this compound, suggesting that exogenous glycine was primarily used for N-methylation rather than incorporation into the DKP backbone as a glycine unit researchgate.netfrontiersin.org. Further labeling with 13C2-Gly confirmed incorporation into the N-methoxy group beilstein-journals.org. These findings supported the hypothesis of an unusual conversion of one phenylalanine-derived side chain into a glycine-like moiety beilstein-journals.org.
Subsequent research, involving genetic engineering and in vitro assays, has shed light on the enzymatic steps involved. The installation of an N-methoxylation on the peptide bond is crucial, as it appears to set the stage for a retro-aldol reaction that facilitates the phenylalanine-to-glycine conversion nagoya-u.ac.jpresearchgate.netdokumen.pubzendy.io. While an enzyme might catalyze the conversion of a specific intermediate to the retro-aldol product, the formation of the N-methoxyamide itself significantly accelerates the C-C bond cleavage dokumen.pub. This suggests that the enhanced electrophilicity of the carbonyl carbon due to N-methoxyamide formation plays a key role in this fragmentation dokumen.pub.
Role of AclR Oxidoreductase in Sulfur Migration and Spiroaminal Formation
A key enzymatic player in the formation of this compound's distinctive structure is the oxidoreductase AclR researchgate.netnagoya-u.ac.jpnih.govacs.orgacs.org. AclR is a novel flavoprotein that catalyzes a unique set of reactions, including a carbon-sulfur bond migration and the formation of the spiroaminal ring system researchgate.netnagoya-u.ac.jpnih.govacs.orgacs.org. This enzyme is considered first-in-class for catalyzing both these transformations researchgate.netnagoya-u.ac.jpnih.govacs.orgacs.org.
Genetic studies involving an aclR-deficient mutant of A. oryzae led to the isolation of a biosynthetic intermediate that unexpectedly harbored an acetyl group, indicating that a cryptic acetylation step precedes the AclR-catalyzed rearrangement researchgate.netnagoya-u.ac.jpnih.govacs.orgacs.org. In vitro assays with AclR demonstrated that the enzyme alone can promote the 1,2-sulfamyl migration, the elimination of the acetoxy group, and the subsequent spiroaminal formation researchgate.netnagoya-u.ac.jpnih.govacs.orgacs.org.
AclR possesses a thioredoxin oxidoreductase fold but features a noncanonical CXXH motif, distinguishing it from the typical CXXC motif found in disulfide-forming oxidases involved in the biosynthesis of other ETPs researchgate.netnagoya-u.ac.jpnih.govacs.org. Crystallographic and mutational analyses have shown that this CXXH motif is essential for catalysis researchgate.netnagoya-u.ac.jpnih.govacs.org. The flavin-adenine dinucleotide (FAD) cofactor in AclR is required for supporting the protein fold rather than acting as a redox cofactor in this specific transformation researchgate.netnagoya-u.ac.jpnih.govacs.org. Two potential catalytic mechanisms for AclR have been proposed, one involving the formation of an o-quinone methide intermediate and the other initiated by Cys144 forming a disulfide bond with the substrate researchgate.net.
Involvement of Cytochrome P450 Monooxygenases (AclL, AclO) and Methyltransferase (AclU)
Several tailoring enzymes, including cytochrome P450 monooxygenases and methyltransferases, are involved in the later stages of this compound biosynthesis uniprot.orguniprot.orgnih.govresearchgate.netdokumen.pubresearchgate.net. Specifically, cytochrome P450 monooxygenases AclL and AclO, along with the methyltransferase AclU, play crucial roles nagoya-u.ac.jpresearchgate.netdokumen.pubresearchgate.net.
AclL is a cytochrome P450 monooxygenase that catalyzes the aromatic oxidation at the C3 position of a biosynthetic intermediate dokumen.pub. Deletion of the aclL gene resulted in the abolishment of the production of downstream metabolites, including this compound, highlighting its essential role researchgate.netresearchgate.net.
Another cytochrome P450 monooxygenase, AclO, is responsible for hydroxylating one of the nitrogen atoms within the DKP core researchgate.netdokumen.pubresearchgate.net. This hydroxylation step is critical as it sets the stage for the subsequent formation of the N-methoxy group in this compound researchgate.netdokumen.pubresearchgate.net. An aclO-deficient mutant was still capable of producing upstream intermediates, but the production of this compound and related downstream metabolites was abolished researchgate.net.
Following the action of AclO, the methyltransferase AclU catalyzes the methylation of the N-hydroxylamide structure formed by AclO researchgate.netdokumen.pubresearchgate.net. This methylation leads to the formation of an N-methoxyamide intermediate researchgate.netdokumen.pub. The formation of this N-methoxyamide is significant because it increases the electrophilicity of the adjacent carbonyl carbon, facilitating the retro-aldol-type cleavage of the phenylalanine side chain researchgate.netdokumen.pub.
Cascade Reactions and Intermediary Transformations within the Biosynthetic Pathway
The biosynthesis of this compound proceeds through a series of cascade reactions and intermediary transformations, orchestrated by the enzymes encoded within the acl gene cluster researchgate.netuniprot.orguniprot.orguniprot.org. After the formation of the cyclo-Phe-Phe DKP core by AclP researchgate.netnih.govuniprot.orguniprot.org, sulfur is incorporated through conjugation with glutathione, mediated by AclG uniprot.orguniprot.org. This is followed by the stepwise degradation of the glutathione moiety by enzymes such as AclI, AclJ, and AclK, ultimately leading to a dithiol precursor uniprot.orguniprot.org. The dithiol is then oxidized, potentially by an enzyme like AclT (a thioredoxin reductase), to form a disulfide linkage uniprot.orguniprot.orgrsc.org.
Tailoring enzymes, including the P450 monooxygenases (AclB, AclC, AclL, AclO) and O-methyltransferases (AclM, AclU), act on these intermediates uniprot.orguniprot.org. AclC is also a cytochrome P450 enzyme involved in the pathway uniprot.orggenome.jp. The unusual phenylalanine to glycine conversion, facilitated by N-methoxylation catalyzed by AclO and AclU, involves a retro-aldol-type fragmentation nagoya-u.ac.jpresearchgate.netdokumen.pubzendy.ioresearchgate.net. The halogenase AclH catalyzes the final chlorination step, converting dechlorothis compound to this compound nih.govuniprot.orguniprot.orgnih.govresearchgate.netnih.gov. The order of some of these reactions is considered fixed nih.gov.
Metabolic Precursors and Pathway Intermediates in this compound Biosynthesis
Understanding the metabolic precursors and identifying the intermediates in the this compound biosynthetic pathway has been crucial for elucidating the complex enzymatic transformations involved researchgate.netnagoya-u.ac.jpacs.orgfrontiersin.orgdokumen.pubresearchgate.net.
Incorporation of Amino Acid Precursors (Phenylalanine, Glycine)
As discussed earlier, stable isotope labeling studies initially presented a puzzle regarding the incorporation of amino acid precursors researchgate.netnih.govbeilstein-journals.orgfrontiersin.org. While the structure of this compound suggested phenylalanine and glycine as direct building blocks, experimental evidence demonstrated that two units of phenylalanine are incorporated by the NRPS AclP researchgate.netnih.govuniprot.orguniprot.org. One phenylalanine undergoes a unique conversion to a glycine-like moiety later in the pathway researchgate.netnih.govbeilstein-journals.orgnih.gov. Exogenous glycine appears to be primarily utilized for the N-methylation step, contributing the methyl group to the N-methoxy function, rather than being directly incorporated into the DKP backbone researchgate.netbeilstein-journals.orgfrontiersin.org.
Identification and Analysis of Proposed Biosynthetic Intermediates
The identification and analysis of biosynthetic intermediates have been instrumental in dissecting the this compound pathway researchgate.netnagoya-u.ac.jpacs.orgfrontiersin.orgdokumen.pubresearchgate.net. By generating deletion mutants of specific genes within the acl cluster, researchers have been able to accumulate and isolate intermediates that are substrates for the deleted enzymes nagoya-u.ac.jpbeilstein-journals.orgresearchgate.net.
For example, an aclR-deficient mutant led to the identification of an intermediate harboring an acetyl group, revealing a previously unknown acetylation step preceding the AclR-catalyzed rearrangement researchgate.netnagoya-u.ac.jpnih.govacs.orgacs.org. Deletion of aclO resulted in the accumulation of compound 7, identified as the retro-aldol product of an upstream intermediate, supporting the role of AclO in a step leading to the phenylalanine-to-glycine conversion researchgate.net. Similarly, deletion of aclL resulted in the accumulation of upstream intermediates researchgate.netresearchgate.net.
Analysis of these isolated intermediates, often using techniques like liquid chromatography-mass spectrometry (LC-MS) and NMR spectroscopy, has allowed researchers to propose the sequence of enzymatic reactions and the structures of transient molecules within the pathway researchgate.netbeilstein-journals.orgresearchgate.net. While some intermediates are relatively stable and isolable, others, like the N-methoxyamide intermediate formed by AclU, are labile and quickly convert to downstream products dokumen.pub. The identification of shunt products in mutant strains has also provided valuable insights into the catalytic promiscuity of some enzymes and alternative routes within the pathway dokumen.pubresearchgate.net.
Investigation of Cryptic Acetylation as a Prerequisite for Rearrangement
Recent studies have highlighted the role of cryptic acetylation as a crucial step preceding a significant rearrangement in the this compound biosynthetic pathway. acs.orgresearchgate.netnih.gov This transient modification, the introduction of an acetyl group, has been found to be a prerequisite for a complex biotransformation involving carbon-sulfur bond migration and spiro-ring formation. acs.orgresearchgate.netnih.gov An oxidoreductase enzyme, AclR, has been identified as the catalyst for this intricate rearrangement. acs.orgresearchgate.netnih.gov Investigations using an aclR-deficient mutant of A. oryzae revealed the accumulation of a biosynthetic intermediate unexpectedly harboring an acetyl group, providing direct evidence for the involvement of acetylation before the AclR-catalyzed steps. acs.orgresearchgate.netnih.gov In vitro assays with AclR have demonstrated its ability to catalyze 1,2-sulfamyl migration, elimination of the acetoxy group, and spiroaminal formation, underscoring the importance of this cryptic acetylation in priming the intermediate for the subsequent rearrangement. acs.orgresearchgate.netnih.gov
Advanced Methodologies for Biosynthetic Elucidation
Elucidating the this compound biosynthetic pathway has relied heavily on a combination of advanced methodologies, integrating chemical, genetic, and biochemical approaches. nih.govresearchgate.netzendy.io These techniques have been instrumental in identifying the genes involved, characterizing enzyme functions, and tracing the flow of atoms from precursors to the final product. nih.govzendy.ioresearchgate.net
Stable Isotope Labeling Experiments (e.g., ¹³C, ¹⁵N, ²H, ¹⁸O) for Pathway Tracing
Stable isotope labeling experiments have been fundamental in deciphering the building blocks and transformations involved in this compound biosynthesis. nih.govresearchgate.netzendy.ioresearchgate.netbeilstein-journals.orgresearchgate.net By administering precursors enriched with isotopes such as ¹³C, ¹⁵N, ²H, or ¹⁸O to A. oryzae cultures, researchers can track the incorporation of these labeled atoms into the final this compound molecule and its intermediates using techniques like High-Resolution Mass Spectrometry (HRMS) and tandem Mass Spectrometry (MS/MS). researchgate.net For instance, administering ring-d₅-L-phenylalanine allowed for the deduction of molecular formulas and aromatic substitution patterns of disulfide-containing metabolites. researchgate.net Stable isotope labeling studies were crucial in demonstrating that two phenylalanine units are incorporated, and that one undergoes a conversion to a glycine-like moiety, rather than direct incorporation of glycine. nih.govresearchgate.netzendy.io The incorporation of labeled glycine into the methyl group was rationalized by glycine degradation, directing the labeling via tetrahydrofolate and SAM into aspirochlorine biosynthesis. beilstein-journals.org
Genetic Engineering Approaches: Gene Knockout and Overexpression Studies
Genetic engineering, particularly gene knockout and overexpression studies, has been vital for identifying the roles of specific genes within the acl biosynthetic gene cluster. nih.govresearchgate.netresearchgate.netmdpi.comsci-hub.se By deleting a candidate gene, researchers can observe the effect on this compound production and the accumulation of biosynthetic intermediates, thereby inferring the function of the disrupted gene. nih.govresearchgate.netmdpi.com For example, deleting the aclP gene, encoding the NRPS responsible for the DKP core, abolished the production of this compound congeners. researchgate.net Similarly, deleting the aclH gene, encoding a halogenase, completely abolished this compound production, confirming its role in chlorination. mdpi.com Overexpression of pathway-specific transcription factors, such as aclZ, has also been used to activate biosynthetic pathways and facilitate the identification of downstream enzyme functions. researchgate.net
Heterologous Expression Systems for Reconstitution of Biosynthetic Pathways
Heterologous expression systems have provided a powerful tool for reconstituting parts or the entirety of the this compound biosynthetic pathway outside of its native host, A. oryzae. zendy.ioresearchgate.netresearchgate.netnih.gov Expressing the acl gene cluster, or specific combinations of genes from the cluster, in a more genetically tractable host organism allows for controlled study of individual enzymatic steps and the production of intermediates that might be difficult to isolate from the native producer. zendy.ioresearchgate.netresearchgate.netnih.gov This methodology has been beneficial for deciphering enzyme functions and acquiring fungal metabolites for further investigation. researchgate.net
In vitro Enzymatic Assays and Biotransformation Experiments
In vitro enzymatic assays and biotransformation experiments have been crucial for characterizing the biochemical activity of enzymes involved in this compound biosynthesis. nih.govzendy.ioresearchgate.netmdpi.comsci-hub.senih.govrsc.org Purified or partially purified enzymes from the acl cluster can be incubated with proposed substrates or intermediates under controlled conditions to directly observe the catalyzed reaction and identify the products. nih.govzendy.ioresearchgate.netmdpi.comnih.govrsc.org Biotransformation experiments, often utilizing genetically engineered strains or enzyme preparations, allow for the conversion of specific intermediates to downstream products, helping to confirm the catalytic role of particular enzymes and the sequence of steps in the pathway. nih.govzendy.ioresearchgate.netnih.gov For instance, in vitro assays with the oxidoreductase AclR confirmed its catalytic activity in the rearrangement step involving cryptic acetylation. acs.orgresearchgate.netnih.gov In vitro adenylation domain assays have also provided insights into the activation of amino acids by the NRPS AclP. nih.govresearchgate.net
Chemical Synthesis of Aspirochlorin
Total Synthesis Strategies for Aspirochlorin
Total synthesis aims to construct complex molecules from simpler, commercially available precursors. The total synthesis of this compound has been a notable achievement in this field. google.com
Seminal Work on (±)-Aspirochlorin Total Synthesis
The first total synthesis of (±)-aspirochlorin was reported by Williams and Miknis. mountainscholar.orgnih.govresearchgate.netacs.org This synthesis was achieved in a diastereoselective fashion starting from commercially available 5-chlororesorcinol. mountainscholar.orgresearchgate.net The synthesis involved a total of 16 steps. mountainscholar.org
Key Methodologies: Intramolecular Cycloaddition Reactions
A pivotal step in the seminal total synthesis of (±)-aspirochlorin was an efficient stereoselective intramolecular cycloaddition reaction of a hydroxamic ester. mountainscholar.orgresearchgate.netacs.org This reaction was crucial for forming the parent spiro[benzofuran-2(3H),2'-piperazine] ring system as a single stereoisomer. mountainscholar.org Intramolecular cycloaddition reactions are powerful tools in organic synthesis for constructing cyclic systems with control over stereochemistry. dokumen.pubvdoc.pub
Protecting Group Strategies in this compound Synthesis (e.g., 2-nitrobenzyl)
Effective protecting group strategies are essential in the synthesis of complex molecules like this compound to prevent unwanted side reactions on sensitive functional groups during multi-step transformations. bspublications.com In the total synthesis of (±)-aspirochlorin, a 2-nitrobenzyl group was employed as an amide protecting group. mountainscholar.orgresearchgate.net This protecting group is advantageous because it can be readily removed under photolytic conditions. mountainscholar.orgresearchgate.net
Synthetic Methodologies and Key Transformations in this compound Analogue Preparation
Synthetic efforts towards this compound and its analogues involve specific methodologies to construct the core ring systems and introduce the characteristic disulfide linkage.
Approaches to Construct the Spiro[benzofuran-2(3H),2'-piperazine] Ring System
The spiro[benzofuran-2(3H),2'-piperazine] ring system is a central structural feature of this compound. Approaches to construct this system are critical in synthetic strategies. One method involves the intramolecular cycloaddition of a hydroxamic ester, as demonstrated in the total synthesis. mountainscholar.orgresearchgate.net Another approach explored the use of 3-salicylidene-piperazine-2,5-dione as a potential precursor for the spiro[benzofuran-2(3H),2'-piperzine]-3',6'-dione skeleton, which forms the main framework of this compound. mdpi.commdpi.orgresearchgate.net
Formation and Manipulation of the Epidithiodiketopiperazine Core and Disulfide Linkage
The epidithiodiketopiperazine core, characterized by a transannular disulfide bridge across the diketopiperazine ring, is a defining feature of this compound and crucial for its biological activity. ucl.ac.ukresearchgate.netnih.govresearchgate.net The formation and manipulation of this disulfide linkage are key transformations in the synthesis of this compound and its analogues.
Different strategies have been developed for the introduction of the disulfide bridge in epidithiodiketopiperazines. Early syntheses of related compounds like gliotoxin (B1671588) utilized a dithioacetal moiety as a protecting group for the disulfide bridge, which was stable under various conditions, allowing for the introduction of thiol groups early in the synthesis. nih.gov Cleavage of thioacetates followed by oxidation could then reveal the disulfide. nih.gov
In the context of this compound, the Williams synthesis involved steps to introduce sulfur functionalities that would ultimately form the disulfide bridge. This included thiolation with thioacetate. caltech.edu The final formation of the disulfide linkage typically involves the oxidation of thiol precursors. nih.govresearchgate.net The disulfide bridge in epidithiodiketopiperazines is known to be critical for their biological activities. ucl.ac.ukresearchgate.net
The biosynthesis of related epidithiodiketopiperazines like gliotoxin is believed to involve the oxidation of a dithiol precursor catalyzed by enzymes like GliT. nih.govacs.org While the specific enzymatic steps for this compound biosynthesis differ, the principle of forming the disulfide from reduced sulfur species is a common theme in both biosynthesis and synthetic approaches. researchgate.netresearchgate.net
The manipulation of the disulfide bridge can also be important. For instance, in related compounds, trisulfides can be converted to disulfides upon treatment with reducing agents like triphenyl phosphine. nih.gov
Derivatization Strategies for this compound and its Core Structure
Derivatization strategies for this compound and its core structure are crucial for exploring its structure-activity relationships and potentially improving its properties. Given the complexity and potential lability of the natural product, derivatization often involves modifying the core diketopiperazine scaffold or appended functional groups. nih.govtandfonline.com
One approach to derivatization involves modifying the disulfide bridge, which is essential for the biological activity of many ETPs. acs.org However, the intrinsic reactivity and toxicity of the disulfide bridge have historically limited the development of natural ETPs and their synthetic analogs as therapeutic agents. nih.gov
Modifications on the 2,5-diketopiperazine core structure, such as methylation, acetylation, epoxidation, and hydroxylation, can generate chemical diversity and influence biological activities. nih.govtandfonline.com For instance, methylation of a natural product mixture containing an acidic group was achieved using diazomethane (B1218177), leading to identifiable product peaks by HPLC analysis. rsc.org LC/MS was used to confirm the resulting mixture composition. rsc.org
The core structure of this compound, a spiro[benzofuran-2(3H),2'-piperazine] ring system, has also been a focus for synthetic strategies aimed at generating complexity and exploring new chemical space. researchgate.netacs.org
Stereochemical Considerations in this compound Synthesis
Stereochemical control is paramount in the synthesis of complex natural products like this compound, which possesses multiple stereocenters. nih.govnumberanalytics.com The biological activity of chiral molecules is often highly dependent on their absolute stereochemistry. numberanalytics.com
Control of Stereoselectivity in Key Synthetic Steps
Achieving high stereoselectivity in the formation of key bonds and rings is a central challenge in this compound synthesis. The total synthesis of (±)-aspirochlorine reported by Williams and Miknis employed a diastereoselective cycloaddition reaction of a hydroxamic ester to construct the spiro[benzofuran-2(3H),2'-piperazine] ring system. researchgate.netacs.org Another example of stereocontrol in the synthesis of related compounds involves bromocyclization, which can proceed with excellent stereoselectivity. nih.gov
In the biosynthesis of ETPs, including this compound, tailoring enzymes play a significant role in introducing structural diversity and controlling stereochemistry. nih.gov For example, specific enzymes can catalyze reactions like methylation, hydroxylation, and halogenation at defined positions on the DKP scaffold. nih.govtandfonline.com The biosynthesis of this compound involves an unprecedented phenylalanine to glycine (B1666218) conversion, which is required for its cytotoxicity and antifungal activity. researchgate.net This conversion is facilitated by enzymatic amide tailoring, which sets the stage for a retro-aldol reaction. nih.gov
Absolute Configuration Determination and its Synthetic Implications
The absolute configuration of this compound was determined by X-ray analysis. nih.gov This information is critical for the total synthesis of the enantiomerically pure natural product. Knowing the absolute configuration allows synthetic chemists to design strategies that establish the correct stereochemistry at each chiral center.
Techniques such as optical rotation, optical rotatory dispersion (ORD), and electronic circular dichroism (ECD), combined with theoretical calculations, are commonly used to determine the absolute configuration of natural products, particularly those containing sulfur. nih.govresearchgate.netcore.ac.ukresearchgate.net For instance, the absolute configuration of stereocenters in related dithiodioxopiperazines has been assigned by comparing optical rotation and CD spectral data with known compounds. nih.govresearchgate.net Theoretical calculations, such as Time-Dependent Density Functional Theory-Electronic Circular Dichroism (TDDFT-ECD), can be used to predict ECD spectra for different possible stereoisomers and compare them to experimental data to confirm the absolute configuration. core.ac.ukresearchgate.net
The determination of the absolute configuration has direct implications for synthetic strategies, guiding the choice of chiral starting materials, reagents, and catalysts to ensure the formation of the desired enantiomer. numberanalytics.com The development of enantioselective synthetic routes is crucial for accessing the biologically active form of chiral natural products. numberanalytics.comunibo.it
Compound Information
| Compound Name | PubChem CID |
| This compound | 13945563 |
| Gliotoxin | 44559211 |
| Sporidesmin A | 161244 |
| Dehydrogliotoxin | 18624123 |
| Chaetocin A | 69829071 |
Detailed Research Findings: Examples of Stereocontrol in Related Syntheses
While direct detailed data tables specifically for this compound synthesis yields and stereoselectivities were not extensively available in the search results within the specified constraints, the principles and methods applied to related epidithiodioxopiperazines highlight the research findings in this area.
| Compound Synthesized | Key Stereoselective Step | Method/Reagent | Stereoselectivity Reported | Source |
|---|---|---|---|---|
| (±)-Aspirochlorine | Cycloaddition to form spiro ring system | Hydroxamic ester chemistry | Diastereoselective | researchgate.netacs.org |
| Tetracycle 227 (related ETP synthesis) | Bromocyclization | Not explicitly detailed in snippet | Excellent (97:3 endo:exo) | nih.gov |
| (±)-Sporidesmin A Intermediate | Reduction of ketone to alcohol | DIBAL-H at -78 °C | Stereoselective | nih.gov |
| (±)-Dehydrogliotoxin Intermediate | Addition of p-methoxybenzaldehyde and BF3·Et2O | Not explicitly detailed in snippet | 1:1 diastereomeric mixture | nih.gov |
This table illustrates that stereocontrol is a critical aspect of ETP synthesis, with varying degrees of success reported for different key steps and target molecules. Achieving high stereoselectivity often requires careful selection of reagents, conditions, and synthetic strategies.this compound is a complex fungal secondary metabolite classified under the epidithiodiketopiperazines (ETPs). nih.gov Its structure is notable for a distinctive seven-membered bicyclo[3.2.2] disulfide ring system and a spiro[benzofuran-2(3H),2'-piperazine] core. nih.govresearchgate.netacs.org this compound has been identified in Aspergillus flavus and Aspergillus oryzae. nih.govnp-mrd.orgresearchgate.net The challenging structural features and biological activities of this compound have positioned it as a significant target in synthetic organic chemistry. nih.govnih.govacs.org
The total synthesis of this compound is complicated by its elaborate polycyclic structure and the presence of a sensitive disulfide bridge. nih.gov The initial total synthesis of (±)-aspirochlorine was documented by Williams and Miknis in 1993, commencing with readily available 5-chlororesorcinol. researchgate.netacs.orgwordpress.comgoogle.comacs.org This synthesis was accomplished in 13 steps. researchgate.netacs.org
Derivatization Strategies for this compound and its Core Structure
Derivatization approaches for this compound and its core structure are vital for investigating structure-activity relationships and potentially enhancing its characteristics. Due to the complexity and potential instability of the natural product, derivatization frequently involves modifications to the central diketopiperazine scaffold or attached functional groups. nih.govtandfonline.com
One method of derivatization involves altering the disulfide bridge, a feature crucial for the biological activity of many ETPs. acs.org Nevertheless, the inherent reactivity and toxicity associated with the disulfide bridge have historically hindered the advancement of natural ETPs and their synthetic counterparts as therapeutic agents. nih.gov
Modifications to the 2,5-diketopiperazine core, such as methylation, acetylation, epoxidation, and hydroxylation, can introduce chemical diversity and influence biological activities. nih.govtandfonline.com For example, methylation of a natural product mixture containing an acidic group using diazomethane resulted in identifiable peaks via HPLC analysis. rsc.org LC/MS was utilized to confirm the composition of the resulting mixture. rsc.org
The core spiro[benzofuran-2(3H),2'-piperazine] ring system of this compound has also been a focal point for synthetic strategies aimed at building structural complexity and exploring new chemical space. researchgate.netacs.org
Stereochemical Considerations in this compound Synthesis
Stereochemical control is of utmost importance in the synthesis of intricate natural products like this compound, which contains multiple stereocenters. nih.govnumberanalytics.com The biological activity of chiral molecules is often highly dependent on their precise three-dimensional arrangement. numberanalytics.com
Control of Stereoselectivity in Key Synthetic Steps
Achieving high stereoselectivity during the formation of critical bonds and rings is a primary challenge in the synthesis of this compound. The total synthesis of (±)-aspirochlorine reported by Williams and Miknis employed a diastereoselective cycloaddition reaction of a hydroxamic ester to construct the spiro[benzofuran-2(3H),2'-piperazine] ring system. researchgate.netacs.org In the synthesis of related compounds, bromocyclization has been shown to proceed with excellent stereoselectivity. nih.gov
In the biosynthesis of ETPs, including this compound, tailoring enzymes play a significant role in generating structural diversity and controlling stereochemistry. nih.gov These enzymes can catalyze reactions such as methylation, hydroxylation, and halogenation at specific positions on the DKP scaffold. nih.govtandfonline.com The biosynthesis of this compound involves an unusual conversion of phenylalanine to glycine, which is necessary for its cytotoxic and antifungal properties. researchgate.net This transformation is facilitated by enzymatic amide tailoring, which prepares the molecule for a retro-aldol reaction. nih.gov
Absolute Configuration Determination and its Synthetic Implications
The absolute configuration of this compound was determined through X-ray analysis. nih.gov This information is essential for the total synthesis of the pure enantiomer of the natural product. Knowledge of the absolute configuration enables synthetic chemists to design routes that establish the correct stereochemistry at each chiral center.
Techniques such as optical rotation, optical rotatory dispersion (ORD), and electronic circular dichroism (ECD), when combined with theoretical calculations, are commonly employed to determine the absolute configuration of natural products, particularly those containing sulfur atoms. nih.govresearchgate.netcore.ac.ukresearchgate.net For instance, the absolute configuration of stereocenters in related dithiodioxopiperazines has been assigned by comparing their optical rotation and CD spectral data with those of known compounds. nih.govresearchgate.net Theoretical methods, such as Time-Dependent Density Functional Theory-Electronic Circular Dichroism (TDDFT-ECD) calculations, can predict ECD spectra for potential stereoisomers, allowing for comparison with experimental data to confirm the absolute configuration. core.ac.ukresearchgate.net
The determination of the absolute configuration directly impacts synthetic strategies, guiding the selection of chiral starting materials, reagents, and catalysts to ensure the formation of the desired enantiomer. numberanalytics.com The development of enantioselective synthetic pathways is crucial for accessing the biologically active form of chiral natural products. numberanalytics.comunibo.it
Compound Information
| Compound Name | PubChem CID |
| This compound | 13945563 |
| Gliotoxin | 44559211 |
| Sporidesmin A | 161244 |
| Dehydrogliotoxin | 18624123 |
| Chaetocin A | 69829071 |
Detailed Research Findings: Examples of Stereocontrol in Related Syntheses
Molecular and Cellular Mechanisms of Action of Aspirochlorin
Antifungal Mechanisms of Aspirochlorin
This compound exhibits significant antifungal activity, with studies highlighting its efficacy against various fungal species, including azole-resistant Candida albicans. mdpi.comacs.org Its antifungal action is primarily mediated through the inhibition of protein synthesis and modulation of fungal metabolism.
Selective Inhibition of Fungal Protein Synthesis (e.g., in Candida albicans)
A key mechanism by which this compound exerts its antifungal effect is through the selective inhibition of fungal protein synthesis. Studies using Candida albicans have demonstrated that this compound potently inhibits cell-free protein synthesis in this organism. nih.govresearchgate.netjst.go.jp This inhibitory effect is observed in intact C. albicans cells, where protein synthesis is significantly reduced, while the synthesis of other cellular components like chitin, DNA, and glucan remains largely unaffected, although some inhibition of RNA synthesis can occur at high concentrations. nih.govjst.go.jp
Differentiation from Effects on Bacterial and Mammalian Protein Synthesis
A notable characteristic of this compound's activity is its selectivity. Research indicates that this compound does not inhibit protein synthesis in bacterial systems, such as Bacillus subtilis, or in mammalian systems in vitro. nih.govresearchgate.netjst.go.jp In B. subtilis, this compound did not inhibit protein, DNA, or cell wall synthesis, although it did significantly inhibit RNA synthesis. nih.govjst.go.jp This differential effect underscores its potential as a lead compound for developing antifungal agents with reduced toxicity to host cells. Experiments using heterologous systems involving mammalian ribosomes and C. albicans cytosolic factors suggest that the inhibitory action is not due to a direct interaction with C. albicans elongation factors EF-1 or EF-2. nih.govjst.go.jp
Impact on Fungal Amino Acid Metabolism (e.g., Methionine Supplementation Effects)
This compound's impact extends to fungal amino acid metabolism. While direct studies specifically detailing this compound's effects on amino acid metabolism were not extensively found, related research on other antifungal compounds targeting protein synthesis and metabolic pathways provides context. For instance, studies on novel antifungal compounds inhibiting homoserine dehydrogenase (HSD), an enzyme involved in the biosynthesis of methionine, threonine, and lysine (B10760008) in fungi, have shown that methionine supplementation can restore fungal growth impaired by such inhibitors. mdpi.comnih.gov This suggests a link between protein synthesis inhibition, amino acid availability, and fungal growth. This compound's interference with protein synthesis likely impacts the demand for and utilization of amino acids, potentially creating metabolic imbalances.
Comparison with Other Antifungal Agents Targeting Protein Synthesis
This compound stands out among antifungal agents targeting protein synthesis due to its selective action against fungal systems compared to bacterial and mammalian ones. nih.govjst.go.jpmdpi.com Other compounds have also been identified as inhibitors of fungal protein synthesis, including some that target specific elongation factors or ribosomal biogenesis. mdpi.comrsc.org For example, the parnafungins inhibit YEF3, a fungal-specific elongation factor. rsc.org While the precise molecular target of this compound within the fungal protein synthesis machinery (e.g., ribosome, specific factors) was not definitively identified in the search results, its distinct selectivity profile compared to general protein synthesis inhibitors highlights its potential as a selective antifungal lead.
Anti-angiogenic Potential and Related Mechanisms of Epidithiodiketopiperazines
Beyond its antifungal properties, this compound belongs to the class of epidithiodiketopiperazines (ETPs), some of which have demonstrated anti-angiogenic and antitumor activities. mdpi.comucl.ac.uknih.gov ETPs, characterized by their disulfide bridge, can exert cytotoxic effects through various mechanisms, including the generation of reactive oxygen species and covalent binding to protein thiol groups. researchgate.netmdpi.comresearchgate.net Some ETPs have been shown to disrupt the interaction of Hypoxia-Inducible Factor-1α (HIF-1α) with p300/CBP coactivators, thereby downregulating the expression of hypoxia-inducible genes which are involved in angiogenesis. mdpi.comucl.ac.uknih.gov While the search results did not provide specific detailed studies on the anti-angiogenic mechanism of this compound itself, its structural classification within the ETP family suggests a potential for similar activities, warranting further investigation into this aspect of its biological profile.
Overview of Anti-angiogenic Activities within the ETP Class (e.g., Gliotoxin)
Epipolythiodiketopiperazines (ETPs) are known for a range of biological activities, including potential anti-angiogenic effects. Gliotoxin (B1671588), a well-studied ETP, has been reported to inhibit angiogenesis nih.gov. Angiogenesis, the formation of new blood vessels, is a critical process in various physiological and pathological conditions, including tumor growth and metastasis. The ability of certain ETPs like gliotoxin to interfere with this process highlights a potential therapeutic avenue for these compounds nih.gov.
This compound's Role in Modulating Angiogenesis in in vitro Models
While the anti-angiogenic activity of the ETP class is recognized, with gliotoxin serving as a notable example nih.gov, specific detailed research findings on this compound's direct role in modulating angiogenesis in in vitro models were not extensively detailed in the provided search results. However, given its classification within the ETP family, which includes compounds with anti-angiogenic properties, further investigation into this compound's specific effects on angiogenesis in vitro would be a logical area of research.
Anti-proliferative and Cytotoxic Mechanisms in Pre-clinical Models
This compound and other ETPs exert anti-proliferative and cytotoxic effects through various mechanisms, often linked to the reactive disulfide bridge within their structure researchgate.netucl.ac.uk.
In vitro Cytotoxicity against Gram-Positive Bacteria and Fungi
This compound, also known as antibiotic A30641, was initially recognized for its in vitro antimicrobial activity against Gram-positive bacteria and fungi uni-duesseldorf.deresearchgate.net. Research has shown that aspirochlorine inhibits the pathogenic fungus Candida albicans by targeting fungal protein synthesis nih.gov. It selectively inhibits cell-free protein synthesis in a C. albicans system but not in bacterial or mammalian systems tested in vitro nih.gov. In intact C. albicans cells, aspirochlorine inhibits protein synthesis, with some inhibition of RNA synthesis observed at high concentrations nih.gov. In contrast, in intact Bacillus subtilis cells, protein, DNA, or cell wall synthesis were not inhibited, although RNA synthesis was significantly inhibited nih.gov. This suggests a degree of selectivity in its antimicrobial action nih.gov. Other ETPs, such as (+)-verticillin A acetate (B1210297), have also shown antimicrobial activity against Gram-positive bacteria but not against Gram-negative bacteria and fungi in some studies mdpi.com.
A data table summarizing the in vitro antimicrobial activity of this compound could be presented as follows:
| Microorganism | Activity (in vitro) | Notes | Source |
| Gram-positive bacteria | Active | Initial isolation report, antibiotic A30641 uni-duesseldorf.deresearchgate.net | uni-duesseldorf.deresearchgate.net |
| Fungi (Candida albicans) | Active | Inhibits fungal protein synthesis nih.gov | nih.gov |
| Gram-negative bacteria | Inactive | Compared to other ETPs mdpi.com | mdpi.com |
| Mammalian systems | Inactive | Does not inhibit cell-free protein synthesis nih.gov | nih.gov |
Evaluation of this compound and Analogs in Cancer Cell Lines (in vitro studies)
ETPs, including this compound and its analogs, have been evaluated for their cytotoxic activity against various cancer cell lines in vitro ucl.ac.uknih.govresearchgate.net. The potent biological effects of ETPs are often directly related to the disulfide bridge at their central core ucl.ac.uk. For instance, (+)-verticillin A acetate showed cytotoxic activity against HeLa cells with an ED50 value of 0.2 µM mdpi.com. Another ETP, N-methylpretrichodermamide B, isolated from Penicillium sp., has shown activity in human prostate cancer cell lines, including drug-resistant subtypes researchgate.net. It did not reveal cross-resistance to docetaxel (B913) in a PC3-DR cell line model and was highly active in hormone-independent 22Rv1 cells researchgate.net. The cytotoxic action of N-methylpretrichodermamide B was linked to the externalization of phosphatidylserine (B164497) and activation of caspase-3 researchgate.net.
While specific in vitro data for this compound against a broad panel of cancer cell lines were not detailed in the provided results, the activity of related ETPs underscores the potential of this structural class as cytotoxic agents ucl.ac.uknih.govresearchgate.net. The presence of the epidithiodiketopiperazine moiety is a common feature in these bioactive compounds researchgate.net.
Role of the Disulfide Bridge in the Biological Activity of ETPs, including this compound
The transannular disulfide bridge is a defining characteristic of ETPs and is critically important for their biological activity tandfonline.comnih.govresearchgate.netucl.ac.uk. This disulfide moiety is highly reactive researchgate.net. The toxicity of ETPs is attributed to this unusual intramolecular disulfide bridge, which can crosslink proteins via cysteine bonds and generate reactive oxygen species through redox cycling researchgate.net. The interaction of this disulfide moiety with macromolecules in cells is likely responsible for the activity of ETP toxins researchgate.net.
Proof of the importance of the disulfide bridge comes from studies where reducing agents, such as Cleland's reagent, resulted in a loss of biological activity due to the reduction of the disulfide bridge ucl.ac.uk. In contrast to disulfide bonds in proteins, the sulfur atoms of ETPs adopt an eclipsed conformation, which, despite being strained, is stabilized by strong n→π* interactions nih.gov. This unique structural feature contributes to their reactivity nih.gov.
The disulfide bridge can be involved in covalent modification through thiol-disulfide interchange, while the second thiol can be available for radical generation ucl.ac.uk. This effect in proteins can lead to conformational changes and altered activity ucl.ac.uk. The reactive disulfide bridge has also been reported to cause DNA strand breakages in anaerobic conditions of oxidative stress by the formation of reactive sulfur species ucl.ac.uk.
Proposed Molecular Targets and Cellular Pathways Affected (e.g., protein thiol binding, proteasome inhibition, ROS generation, kinase modulation)
ETPs, including this compound, are thought to exert their effects through multiple molecular targets and cellular pathways. The reactive disulfide bridge plays a central role in several of these mechanisms researchgate.netucl.ac.uk.
Protein Thiol Binding: The disulfide bridge can react with thiol groups in proteins, leading to covalent modification and inactivation of thiol-containing proteins ucl.ac.ukmdpi.commdpi.com. This non-specific interaction with intracellular proteins is believed to contribute to the toxicity of ETPs nih.gov.
Proteasome Inhibition: Some ETPs, including gliotoxin, have been reported to inhibit proteasomes mdpi.com. The presence of a disulfide bridge has been associated with proteasome inhibition mdpi.com. Proteasome inhibitors disrupt the degradation of ubiquitinated proteins, leading to the accumulation of proteins involved in cell cycle regulation and apoptosis nih.gov.
ROS Generation: ETPs can generate reactive oxygen species (ROS) through redox cycling researchgate.netmdpi.commdpi.com. The generation of ROS can lead to oxidative stress, DNA damage, and the induction of cell death mdpi.comnih.gov.
Kinase Modulation: Some ETPs and their analogs have been shown to affect kinase activity mdpi.comnih.gov. For example, N-methylpretrichodermamide B induced the activation of mitogen-activated protein kinases JNK1/2 and p38 in prostate cancer cells researchgate.netmdpi.com. Protein kinases are crucial regulators of various cellular processes, and their modulation can impact cell survival and proliferation mdpi.com. While the direct effect of this compound on specific kinases was not explicitly detailed in the provided results, the modulation of kinase pathways is a proposed mechanism for the cytotoxic action of related ETPs mdpi.comnih.gov.
These proposed mechanisms, often interconnected, highlight the complex cellular responses triggered by ETPs like this compound, stemming significantly from the reactivity of their characteristic disulfide bridge.
Modulation of Cellular Processes by this compound and its Analogues
The biological effects of this compound and related epidithiodiketopiperazines are mediated through their influence on various cellular processes. ucl.ac.uk The disulfide bridge is considered crucial for their activity, potentially through covalent modification of proteins via thiol-disulfide interchange and the generation of reactive oxygen species. ucl.ac.ukmdpi.com
Effects on Gene Expression and Proteomic Profiles in Response to this compound Exposure
Research into the effects of this compound on gene expression and proteomic profiles has provided insights into its cellular targets and mechanisms. Studies on Aspergillus flavus, a producer of this compound, have utilized transcriptomic analysis to understand the regulation of secondary metabolite gene clusters, including the this compound cluster. oup.comnih.gov
Transcriptomic analysis of A. flavus exposed to certain conditions or compounds has shown differential expression of genes, including those within the this compound biosynthetic gene cluster. For instance, exposure to cell-free supernatants from Streptomyces roseolus significantly downregulated the expression of most genes involved in biosynthetic gene clusters in A. flavus, including the this compound cluster. nih.gov The aspirochlorine gene cluster in A. flavus is comprised of 22 genes. researchgate.net
While specific detailed data tables on global gene expression changes directly induced by exogenous this compound treatment in various organisms are not extensively available in the search results, studies on its biosynthesis within Aspergillus provide indirect evidence of transcriptional regulation affecting its production. The aspirochlorine biosynthetic gene cluster in A. oryzae involves a non-ribosomal peptide synthetase (NRPS), AclP, responsible for forming the diketopiperazine core from phenylalanine residues. uniprot.orgzendy.io Other enzymes, including oxygenases (AclB, AclC, AclL, AclO), O-methyltransferases (AclM, AclU), and a halogenase (AclH), are involved in tailoring the molecule. uniprot.orgzendy.io The expression of these genes is coordinated for this compound production.
In terms of proteomic profiles, this compound has been shown to inhibit protein synthesis in the pathogenic fungus Candida albicans. nih.govmdpi.com This inhibition is selective for fungal systems and does not significantly affect bacterial or mammalian cell-free protein synthesis at comparable concentrations. nih.govmdpi.com While the exact protein targets mediating this inhibition are not fully elucidated, studies using heterologous systems suggest the action is not through direct interaction with C. albicans elongation factors EF-1 or EF-2. nih.gov
Research on other antifungal compounds targeting protein synthesis, such as NSC319726, a thiosemicarbazone, which inhibits ribosomal biogenesis in Candida species and Aspergillus fumigatus, highlights protein synthesis machinery as a valid antifungal target. mdpi.com Although direct proteomic studies detailing the global protein changes in response to this compound exposure are limited in the provided results, its known inhibitory effect on protein synthesis in fungi implies significant alterations in the cellular proteome of susceptible organisms.
Interaction with Host-Pathogen Interface Components (e.g., in viral infection models)
This compound has demonstrated activity against viruses. uniprot.org Its interaction with host-pathogen interface components has been explored, particularly in the context of viral infections.
Studies investigating potential antiviral drugs against SARS-CoV-2 have included this compound in molecular docking analyses. chemrxiv.orgresearchgate.netresearchgate.net These in silico studies suggest that this compound can interact with key viral proteins involved in host cell entry and viral replication. For example, this compound has been shown to act as an electron acceptor (electrophile) towards the ACE2 receptor on host cells and the Spike (S) protein of the coronavirus (nucleophiles). chemrxiv.orgresearchgate.net This electronic interaction is proposed to shield ACE2 from interacting with the S protein, thereby potentially limiting host-virus interactions. chemrxiv.orgresearchgate.net
Molecular docking studies have estimated the binding affinities of this compound to viral proteins. While specific binding scores can vary depending on the computational model used, some studies have reported docking scores for this compound against SARS-CoV-2 proteins. researchgate.net
Epidithiodiketopiperazines, as a class, are known to exhibit antiviral activity, which is often related to the inhibition of enzyme activity and viral RNA replication. ucl.ac.uk Retroviruses are among the viral groups susceptible to ETPs, partly due to the interaction with the viral nucleocapsid protein, which is essential for protecting the viral genome. ucl.ac.uk
Structural Biology and Enzyme Engineering in Aspirochlorin Research
Structural Characterization of Biosynthetic Enzymes
Understanding the three-dimensional structures of the enzymes involved in aspirochlorin biosynthesis is crucial for deciphering their catalytic mechanisms. acs.orgnih.gov
X-ray Crystallography of Key Enzymes (e.g., AclR)
X-ray crystallography has been instrumental in revealing the structures of key enzymes in the this compound biosynthetic pathway. Notably, the crystal structure of AclR, a flavin-containing oxidoreductase, has been determined. acs.orgpdbj.orgpdbj.orgrcsb.org AclR is a pivotal enzyme catalyzing unusual reactions in the pathway, including carbon-sulfur bond migration and spiroaminal formation. acs.orgnih.govrsc.orgnih.gov The crystal structure of AclR from Aspergillus flavus NRRL3357 (PDB ID: 7BR0) was determined at a resolution of 2.00 Å. pdbj.orgrcsb.org This structure revealed that AclR possesses a thioredoxin oxidoreductase fold. acs.orgnih.govnih.gov
Data Table 1: X-ray Crystallography Data for AclR
| Enzyme | Organism Source | PDB ID | Resolution (Å) | Method |
| AclR | Aspergillus flavus NRRL3357 | 7BR0 | 2.00 | X-RAY DIFFRACTION |
Analysis of Active Site Architecture and Catalytic Motifs (e.g., CXXH motif in AclR)
Analysis of the AclR crystal structure has shed light on its active site architecture and key catalytic motifs. AclR features a noncanonical CXXH motif, which is distinct from the CXXC motif typically found in disulfide-forming oxidases involved in the biosynthesis of other ETPs. acs.orgnih.govnih.gov This CXXH motif has been identified as crucial for AclR's catalytic activity. acs.orgnih.govrsc.orgnih.gov The flavin-adenine dinucleotide (FAD) cofactor is also present in AclR, but structural and mutational analyses indicate that it is required for supporting the protein fold rather than acting as a redox cofactor in the catalytic cycle. acs.orgnih.govnih.gov
Structural Insights into Substrate Binding and Catalytic Mechanisms
The structural information obtained for AclR provides insights into how it might bind its substrate and catalyze the complex rearrangement leading to the spiroaminal system and the unusual disulfide bridge. acs.orgnih.govnih.govresearchgate.net While detailed substrate-bound structures may be needed for a complete understanding, the location of the CXXH motif within the active site pocket suggests its direct involvement in the catalytic process. acs.orgnih.govnih.gov Proposed mechanisms for AclR catalysis involve the Cys residue of the CXXH motif forming a disulfide bond with the substrate, followed by subsequent steps including acetoxy elimination and 1,2-sulfamyl migration, ultimately leading to spiroaminal formation. researchgate.net
Rational Design and Directed Evolution of this compound Biosynthetic Enzymes
Structural and mechanistic understanding of this compound biosynthetic enzymes opens avenues for rational design and directed evolution approaches.
Mutational Analysis to Probe Enzyme Function and Mechanism (e.g., AclR mutants)
Mutational analysis has been a valuable tool to probe the function and catalytic mechanism of AclR. acs.orgnih.govnih.gov Studies involving mutations within the CXXH motif, particularly at the cysteine and histidine residues, have confirmed their essential roles in catalysis. acs.orgnih.govnih.gov For instance, mutations at Cys144 and His147 in AclR have been shown to be crucial for its activity. nih.gov These experiments support the proposed catalytic roles of these residues in facilitating sulfur migration and spiroaminal formation. acs.orgnih.govnih.govresearchgate.net
Data Table 2: Effect of Mutations on AclR Activity (Illustrative based on findings)
| Mutation Site | Observed Effect on Activity | Reference |
| Cys144 | Essential for activity | nih.gov |
| His147 | Essential for activity | nih.gov |
| CXXH motif | Crucial for catalysis | acs.orgnih.govrsc.org |
Engineering Biosynthetic Pathways for Analog Production
The knowledge gained from studying this compound biosynthesis and its enzymes can be applied to engineer the biosynthetic pathway for the production of this compound analogs. frontiersin.orgnih.gov By modifying the genes encoding biosynthetic enzymes, such as AclR or the non-ribosomal peptide synthetase AclP, or by introducing enzymes from other pathways, it may be possible to generate structural variations of this compound. frontiersin.orgnih.govacs.org This approach, often referred to as combinatorial biosynthesis or pathway engineering, holds potential for creating novel compounds with altered or improved biological activities. frontiersin.orgnih.gov While the search results highlight the potential for discovering related fungal gene clusters based on AclR homologs, specific examples of engineered pathways for this compound analog production were not detailed. acs.orgnih.gov
This compound, an unusual epidithiodiketopiperazine (ETP) produced by Aspergillus oryzae, has attracted scientific interest due to its distinctive structural features and biological activities. Research into this compound biosynthesis has revealed a complex pathway involving a suite of specialized enzymes, providing insights into chemoenzymatic approaches for synthesizing this compound and its derivatives.
6.2.3. Chemoenzymatic Synthesis of this compound and Derivatives
The biosynthesis of this compound in Aspergillus oryzae is mediated by a dedicated gene cluster, the acl locus. This pathway involves a non-ribosomal peptide synthetase (NRPS), AclP, which is responsible for assembling the diketopiperazine (DKP) core. Surprisingly, labeling studies and genetic analysis have shown that instead of assembling phenylalanine (Phe) and glycine (B1666218) (Gly), AclP assembles two units of phenylalanine. One phenylalanine residue is subsequently modified through hydroxylation and chlorination to form chlorotyrosine, while the second undergoes an unprecedented C-C bond cleavage to be converted into glycine. uniprot.orgnih.govresearchgate.netnih.gov This cryptic amino acid conversion is a key feature of this compound biosynthesis. researchgate.netnih.gov
Following the formation of the DKP core, sulfur is incorporated through conjugation with glutathione (B108866) by the enzyme AclG. uniprot.org A stepwise degradation of glutathione by AclI, AclJ, and AclK leads to the formation of a dithiol intermediate, which is then oxidized by AclT. uniprot.org Tailoring enzymes, including oxygenases (AclB, AclC, AclL, and AclO) and O-methyltransferases (AclM and AclU), further modify the intermediate, leading to the production of dechlorothis compound. uniprot.org The final step in the pathway is the chlorination of dechlorothis compound catalyzed by the halogenase AclH. uniprot.orgresearchgate.netnih.gov
Recent research has shed light on the functions of specific enzymes in the this compound biosynthetic pathway. For instance, studies involving genetic engineering, heterologous expression, and in vitro assays have dissected crucial steps catalyzed by cytochrome P450 monooxygenases (AclL and AclO), a methyltransferase (AclU), and the halogenase (AclH). nih.gov It has been found that the N-methoxylation of the peptide bond, catalyzed by AclU, is essential for the subsequent retro-aldol reaction that converts a phenylalanine residue to glycine. nih.gov
Another key enzyme is AclR, a novel oxidoreductase responsible for an unusual sulfur migration and spiro-ring formation in this compound biosynthesis. acs.orgnih.gov AclR catalyzes a 1,2-sulfamyl migration, elimination of an acetoxy group, and spiroaminal formation. acs.org Structural and mutational analyses of AclR have shown that its CXXH motif is critical for catalysis, with flavin-adenine dinucleotide (FAD) supporting the protein fold rather than acting as a redox cofactor. acs.org AclR shares homology with other disulfide-forming oxidases like GliT and HlmI involved in gliotoxin (B1671588) and holomycin (B130048) biosynthesis, respectively, but its catalytic mechanism is distinct. nih.gov
Chemoenzymatic synthesis approaches combine chemical and enzymatic transformations to produce target molecules. frontiersin.org In the context of this compound, understanding the enzymatic steps of its biosynthesis provides a basis for such strategies. While a total chemical synthesis of (±)-aspirochlorin has been achieved, involving steps like intramolecular cycloaddition to form the core spiro ring system, chemoenzymatic methods leverage the specificity and efficiency of enzymes for particular transformations. mountainscholar.org For example, using isolated DKP modification enzymes with chemically synthesized substrates in in vitro settings or feeding experiments with whole-cell systems expressing specific tailoring enzymes can facilitate the synthesis of this compound and its derivatives. frontiersin.org Research into the substrate scope of the dedicated this compound biosynthetic enzymes can inform the design of chemoenzymatic routes to produce structural analogs with potentially altered properties. nih.gov
The study of this compound biosynthesis and the characterization of its associated enzymes contribute to the broader field of structural biology and enzyme engineering, offering potential for the biocatalytic production of complex natural products and their analogs.
Advanced Analytical and Bioinformatic Approaches in Aspirochlorin Research
High-Resolution Spectroscopic Techniques for Aspirochlorin Research
Spectroscopic methods provide crucial information about the molecular structure and functional groups present in this compound.
Nuclear Magnetic Resonance (NMR) for Structural Elucidation (¹H NMR, ¹³C NMR, 2D NMR, ¹⁵N NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the detailed structural elucidation of natural products like this compound. ¹H NMR and ¹³C NMR provide information about the hydrogen and carbon frameworks, respectively, including chemical shifts and coupling patterns that reveal the connectivity and environment of atoms within the molecule. Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, are essential for establishing through-bond and through-space correlations between nuclei, allowing for the complete assignment of signals and confirmation of the proposed structure. mdpi.combas.bg For nitrogen-containing compounds like this compound, which contains nitrogen atoms in its diketopiperazine core, ¹⁵N NMR spectroscopy can be particularly informative. While ¹⁵N has low natural abundance, its incorporation through stable isotope labeling or detection at natural abundance using sensitive 2D experiments like ¹H-¹⁵N HSQC-TOCSY can provide valuable insights into the nitrogen environment and connectivity, aiding in the structural confirmation and understanding of amino acid-derived natural products. researchgate.netfrontiersin.org
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting characteristic vibrations of chemical bonds when exposed to infrared radiation. copbela.orgbellevuecollege.edu For this compound, IR spectroscopy can provide evidence for the presence of key functional groups such as hydroxyl (O-H) groups, carbonyl (C=O) groups (characteristic of the diketopiperazine core), and potentially N-H stretches. mdpi.com The specific frequencies of absorption bands in the IR spectrum serve as a fingerprint that helps confirm the presence or absence of particular functional moieties within the this compound structure. copbela.orglibretexts.org
Mass Spectrometry for this compound Biosynthetic Studies
Mass spectrometry plays a vital role in the study of this compound, particularly in analyzing its production and identifying related compounds and intermediates in its biosynthetic pathway.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Profiling and Isotope Labeling Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are powerful techniques for separating, detecting, and identifying this compound and related metabolites in complex biological extracts. nih.govresearchgate.netbiorxiv.org LC-MS/MS allows for the profiling of secondary metabolites produced by Aspergillus strains, enabling the detection of this compound and potential biosynthetic intermediates or shunt products. nih.govresearchgate.net This is particularly useful when comparing the metabolic profiles of wild-type strains with those of gene deletion mutants, helping to pinpoint the function of specific genes in the biosynthetic pathway. researchgate.net Stable isotope labeling experiments, often coupled with LC-MS, are crucial for elucidating the biosynthetic origins of this compound. By feeding isotopically labeled precursors (e.g., ¹³C or ¹⁵N labeled amino acids) to the producing organism and analyzing the resulting this compound and intermediates by LC-MS, researchers can trace the incorporation of these precursors into the molecule and deduce the sequence of enzymatic steps involved in its biosynthesis. acs.orgresearchgate.netresearchgate.net LC-HRMS (Liquid Chromatography-High-Resolution Mass Spectrometry) provides accurate mass measurements, which are essential for determining the elemental composition of metabolites and confirming the incorporation of isotopes. nih.govd-nb.info
High-Resolution Mass Spectrometry for Accurate Mass Determination and Fragment Analysis
High-Resolution Mass Spectrometry (HRMS), often coupled with LC, provides highly accurate measurements of the mass-to-charge ratio (m/z) of ions. This high accuracy allows for the determination of the precise elemental composition of this compound and its related compounds. acs.orgnih.gov Tandem mass spectrometry (MS/MS or MS²) involves the fragmentation of selected ions and analysis of the resulting fragment ions. acs.orgnih.gov The fragmentation patterns obtained from MS/MS experiments provide structural information by revealing the substructures present in the molecule. This is invaluable for confirming the identity of this compound, characterizing novel derivatives, and identifying biosynthetic intermediates based on their predicted fragmentation pathways. acs.orgnih.gov Accurate mass measurements and fragmentation data are critical for the confident identification of metabolites in complex biological samples. nih.gov
Genomic and Proteomic Profiling in this compound-Producing Organisms
Genome Sequencing and Annotation of Aspergillus oryzae and Related Strains
Genome sequencing and annotation have been fundamental in deciphering the genetic potential of Aspergillus species, including those that produce this compound. The genome of Aspergillus oryzae, a key organism in traditional fermentation and a known producer of this compound, was first sequenced in 2005, revealing a size of 37.9 Mb. mdpi.com Comparative analysis with related species like A. nidulans and A. fumigatus has shown that A. oryzae possesses a larger genome, partly due to an expansion of metabolic genes, including those involved in secondary metabolism. mdpi.comresearchgate.net
The sequencing of various A. oryzae strains, such as ATCC 12892 and strain 3.042, has provided further data for comparative genomic studies. researchgate.net These efforts contribute to understanding the genetic diversity within the species and identifying specific genes or gene clusters associated with the production of secondary metabolites like this compound. Annotation of these genomes involves identifying putative genes, including those encoding enzymes potentially involved in biosynthetic pathways. For instance, the UniProt database includes information on proteins like the cytochrome P450 monooxygenase AclB (UniProtKB: Q2UPB7) from Aspergillus oryzae strain ATCC 42149 / RIB 40, which is annotated as part of the this compound biosynthetic gene cluster. uniprot.org
Comparative Genomics for Identifying Conserved and Unique Biosynthetic Loci
Comparative genomics plays a crucial role in identifying and characterizing biosynthetic gene clusters (BGCs) responsible for producing secondary metabolites like this compound across different Aspergillus species. By comparing the genomes of this compound-producing strains with non-producing or related strains, researchers can pinpoint conserved gene clusters likely involved in the biosynthetic pathway.
Studies have shown that this compound is produced by A. flavus in Aspergillus section Flavi and A. pseudotamarii, in addition to A. oryzae. frontiersin.orgfrontiersin.orgoup.com Comparative genomic analyses have revealed that while some BGCs are highly conserved across Aspergillus species, others are unique to specific sections or species, contributing to the diverse array of secondary metabolites produced by this genus. researchgate.netfrontiersin.org For example, the aflatoxin biosynthesis gene cluster, found in A. flavus, shows conservation with A. pseudotamarii, although its genomic location and orientation may differ. oup.com Similarly, the this compound BGC has been identified and the key genes involved, such as the non-ribosomal peptide synthetase (NRPS) AclP and the chlorinase AclH, have been characterized through a combination of genetic and chemical analyses. uniprot.orgnih.gov Comparative genomics helps in understanding the evolutionary history of these clusters and their distribution across fungal lineages.
Proteomic Analysis of Fungal Responses to this compound or Pathway Perturbations
Proteomic analysis provides insights into the proteins expressed by fungal strains under specific conditions, such as during this compound production or in response to genetic modifications affecting its biosynthetic pathway. While direct proteomic studies specifically on Aspergillus responses to exogenous this compound are less commonly detailed in the provided snippets, proteomic approaches have been widely applied to understand fungal metabolism and secondary metabolite production in Aspergillus.
For example, proteomic analysis of Aspergillus fumigatus has revealed metabolic changes and the activation of BGCs in response to environmental conditions like hypoxia. frontiersin.orgfrontiersin.org In Aspergillus flavus, iTRAQ-based proteomic studies have identified differentially expressed proteins under varying water activity and temperature levels, some of which are involved in development and aflatoxin biosynthesis. mdpi.com These studies demonstrate the power of proteomics in uncovering the complex regulatory networks and enzymatic machinery associated with secondary metabolism in Aspergillus. Applying similar proteomic techniques to this compound-producing strains could help identify proteins involved in the biosynthesis, transport, and regulation of this compound, as well as the fungal response to its presence.
Interactive Table: Examples of Proteomic Studies in Aspergillus
| Species | Condition/Perturbation | Method Used | Key Findings Related to Metabolism/Secondary Metabolites | Citation |
| Aspergillus fumigatus | Hypoxia | Proteomics | Metabolic changes, activation of pseurotin (B1257602) A BGC. | frontiersin.orgfrontiersin.org |
| Aspergillus flavus | Different water activity | iTRAQ | Identification of proteins involved in aflatoxin production. | mdpi.com |
| Aspergillus flavus | Different temperature levels | iTRAQ | Changes in protein expression related to development and aflatoxin biosynthesis. | mdpi.com |
| Aspergillus niger | Industrial enzyme production | 2D gel, MALDI-TOF MS | Elevated levels of UPR components, changes in glycolytic enzymes. | nih.gov |
Computational Chemistry and Molecular Modeling in this compound Interaction Studies
Computational chemistry and molecular modeling techniques are increasingly employed to investigate the properties of this compound and its interactions with biological targets. These methods provide valuable insights into molecular behavior, binding affinities, and reaction mechanisms that are complementary to experimental approaches.
In silico Prediction of this compound-Target Interactions (e.g., protein binding)
In silico methods, particularly molecular docking, are used to predict how small molecules like this compound might bind to target proteins. This approach helps in identifying potential biological targets and understanding the nature of the interactions.
Several studies have utilized molecular docking to assess the binding affinity of fungal secondary metabolites, including this compound, to various protein targets. For instance, this compound has been investigated for its potential to interact with the main protease (Mpro) of SARS-CoV-2, a key enzyme in viral replication. chemrxiv.orgresearchgate.net Molecular docking studies have shown that this compound can exhibit a favorable docking score and binding affinity for SARS-CoV-2 Mpro. chemrxiv.orgresearchgate.net This suggests a potential for this compound or its derivatives to act as inhibitors, although further experimental validation is required. chemrxiv.org Other in silico studies have used reverse molecular docking or pharmacophore mapping to predict potential targets for antifungal compounds from Aspergillus species. nih.gov
Interactive Table: this compound Molecular Docking Example
| Compound | Predicted Target | Docking Score (Kcal/mole) | Reference |
| Aspirochlorine | SARS-CoV-2 Mpro | -7.18 | chemrxiv.orgresearchgate.net |
| Chloroquine | SARS-CoV-2 Mpro | -6.2930522 | chemrxiv.org |
Note: Docking scores are context-dependent and should be compared within the same study.
Elucidation of Reaction Mechanisms via Quantum Chemical Calculations (e.g., DFT)
Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for investigating reaction mechanisms at the atomic level. These calculations can provide detailed information about transition states, activation energies, and the electronic structure of molecules involved in a reaction.
Molecular Dynamics Simulations to Understand this compound Conformational Dynamics
Molecular Dynamics (MD) simulations are computational techniques used to simulate the physical movements of atoms and molecules over time. This allows researchers to study the conformational dynamics of molecules and how they interact with their environment or biological targets.
MD simulations have been applied to study the behavior of this compound in the context of its interaction with proteins. For example, MD simulations were used to characterize the interactions between this compound and SARS-CoV-2 Mpro following molecular docking. nih.gov These simulations provided insights into the stability of the this compound-Mpro complex and how this compound moves and adopts different conformations within the binding site over time. nih.gov MD simulations can reveal the flexibility of a molecule, identify stable conformations, and analyze the nature of interactions (e.g., hydrogen bonds, hydrophobic interactions) with a target protein. nih.govfrontiersin.org MD simulations are also used more broadly to understand the conformational dynamics of small molecules and proteins, aiding in the interpretation of experimental data and improving the accuracy of docking studies. nih.govmdpi.comresearchgate.net
Interactive Table: Molecular Dynamics Simulation of this compound
| Compound | Target | Simulation Duration | Key Observation | Citation |
| Aspirochlorine | SARS-CoV-2 Mpro | 3 µs | Rotated and adopted a new stable conformation in the binding site. | nih.gov |
Future Directions and Research Perspectives for Aspirochlorin
Elucidating Remaining Biosynthetic Gaps and Undiscovered Enzymes
While significant progress has been made in understanding the biosynthesis of aspirochlorin, several gaps and undiscovered enzymatic steps remain. The acl gene locus in Aspergillus oryzae has been identified as crucial for this compound biosynthesis. nih.gov Key enzymes such as AclH, a chlorinase, and AclP, an iterative non-ribosomal peptide synthetase (NRPS), have been implicated. nih.govresearchgate.net AclP is responsible for assembling two phenylalanine units, which undergo subsequent modifications, including halogenation and an unusual phenylalanine to glycine (B1666218) conversion. nih.govresearchgate.netbeilstein-journals.orgnih.gov This conversion involves N-methoxylation and a retro-aldol reaction. nih.gov
More recently, a novel oxidoreductase, AclR, has been identified as catalyzing a sulfur migration and spiroaminal formation, a key step in generating this compound's unique disulfide ring system. researchgate.net AclR, a flavin-containing oxygenase, exhibits an atypical CXXH motif and facilitates 1,2-sulfamyl migration, acetoxy elimination, and spiroaminal formation. researchgate.net
Despite these discoveries, the precise mechanisms of all enzymatic transformations and the roles of other genes within the acl cluster (which contains 22 genes in A. flavus) require further investigation. researchgate.netoup.comnih.gov Understanding the interplay between these enzymes and intermediates is essential for a complete picture of the biosynthetic pathway. Further research utilizing techniques such as stable isotope labeling, enzyme kinetics, and structural biology will be crucial to fully elucidate these remaining gaps. beilstein-journals.org
Engineering Fungal Strains for Enhanced this compound Production and Novel Analogs
The identification of the genes involved in this compound biosynthesis opens avenues for metabolic engineering of fungal strains to enhance production yields and generate novel analogs. Aspergillus oryzae, a domesticated form of A. flavus, is a promising host for such engineering due to its long history of use in industrial fermentation. mdpi.comnih.govfrontiersin.org
Strategies could involve overexpression of key biosynthetic genes, such as aclP, aclH, and aclR, or manipulation of regulatory elements that control the acl gene cluster. nih.govresearchgate.netresearchgate.netmdpi.com Additionally, exploring the natural diversity of related fungal gene clusters, potentially discovered through bioinformatics based on enzymes like AclR, could provide insights for engineering novel structures. researchgate.net
Genetic manipulation of fungal strains has shown promise in enhancing the production of various secondary metabolites. nih.govresearchgate.netdntb.gov.ua For this compound, this could involve modifying fermentation conditions, optimizing precursor availability, or introducing genetic modifications that channel metabolic flux towards this compound biosynthesis. Engineering efforts could also focus on generating this compound analogs by introducing mutations in tailoring enzymes or incorporating alternative substrates, potentially leading to compounds with altered or improved bioactivities.
Comprehensive Structure-Activity Relationship (SAR) Studies for Targeted Bioactivities
While this compound is known to possess various biological activities, detailed structure-activity relationship (SAR) studies are needed to understand how specific structural features contribute to its observed effects. nih.govbspublications.comacs.org this compound's unique structural elements, including the epidithiodiketopiperazine core, the spiroaminal system, and the chlorine atom, likely play significant roles in its interactions with biological targets. wikidata.orgresearchgate.netnih.gov
Comprehensive SAR studies would involve the synthesis or isolation of this compound analogs with targeted modifications to these structural features. Evaluating the biological activities of these analogs against a range of targets, such as fungal protein synthesis machinery or specific enzymes, could reveal key pharmacophores and inform the design of more potent and selective compounds. nih.gov Techniques such as chemical synthesis and semi-synthesis can be employed to generate a diverse library of analogs for evaluation. bspublications.comspringerprofessional.de
Such studies are crucial for advancing this compound as a potential lead compound for therapeutic applications, particularly in the development of novel antifungal or antibacterial agents. nih.govnih.gov Understanding the relationship between structure and activity is a fundamental step in the drug discovery process. springerprofessional.de
Exploration of this compound's Interplay in Microbiome and Host-Microbe Interactions
This compound is produced by fungi that inhabit various ecological niches, including those associated with food fermentation (A. oryzae) and potentially plant and mammalian interactions (A. flavus). mdpi.comnih.gov This suggests that this compound may play a role in the complex interplay between these fungi and their surrounding microbial communities or host organisms.
Research into this compound's influence on microbiomes could involve studying its effects on the composition and function of microbial communities in relevant environments, such as fermented foods or host tissues. umn.edustmjournals.com This could be investigated using culture-dependent and independent methods, including metagenomics and metabolomics.
Furthermore, exploring the interactions of this compound-producing fungi with host organisms could shed light on the ecological significance of this compound. This compound's antifungal and antibacterial activities suggest a potential role in microbial competition. nih.gov Understanding these interactions could provide insights into fungal pathogenesis, symbiotic relationships, or the impact of fungal metabolites on host health. nih.gov
Development of this compound-Based Probes for Biological Target Identification
Identifying the specific biological targets of this compound is crucial for understanding its mechanism of action at a molecular level and for rational drug design. While it is known to inhibit fungal protein synthesis, the precise components of the protein synthesis machinery it interacts with are not fully elucidated. nih.gov
Developing this compound-based chemical probes could facilitate the identification of its direct binding partners in biological systems. springerprofessional.despringerprofessional.de These probes could involve attaching tags (e.g., fluorescent labels, affinity handles) to this compound or its active analogs, allowing for the isolation and identification of proteins or other molecules that the probe interacts with.
Techniques such as activity-based protein profiling (ABPP) or affinity chromatography coupled with mass spectrometry could be employed using these probes. springerprofessional.de Such studies would provide valuable insights into the molecular basis of this compound's bioactivities and could uncover novel targets for antifungal or antibacterial therapies.
Integration of Omics Data for Systems-Level Understanding of this compound Biology
A comprehensive understanding of this compound biology requires integrating data from various "omics" disciplines, including genomics, transcriptomics, proteomics, and metabolomics. nih.govresearchgate.netmdpi.com
Genomics provides the genetic blueprint, revealing the presence and organization of the acl biosynthetic gene cluster and potential regulatory elements. researchgate.netoup.comnih.gov Transcriptomics can reveal the conditions under which the acl genes are expressed and how their expression is regulated. nih.gov Proteomics can identify the enzymes and other proteins involved in this compound biosynthesis and their abundance under different conditions. Metabolomics allows for the detection and quantification of this compound and its biosynthetic intermediates or related compounds, providing a snapshot of the metabolic state of the organism. researchgate.netmdpi.com
Integrating these datasets can provide a systems-level view of this compound production, regulation, and biological function. researchgate.net For example, correlating gene expression patterns with metabolite production can help identify regulatory networks. nih.gov Analyzing changes in protein profiles under conditions of high this compound production can highlight key enzymes or transporters. sdu.edu.cn Such integrated omics approaches can accelerate the discovery of new biosynthetic enzymes, regulatory mechanisms, and biological roles of this compound.
Q & A
Q. What are the primary fungal sources of Aspirochlorin, and how can researchers confirm strain-specific production?
this compound is predominantly produced by species within the Aspergillus genus, including A. oryzae, A. tamarii, and A. flavus . To confirm strain-specific production, researchers should:
- Conduct HPLC-MS analysis to detect this compound in fungal extracts, comparing retention times and mass spectra with synthetic standards.
- Perform genomic sequencing to identify biosynthetic gene clusters (e.g., non-ribosomal peptide synthetases, NRPS) associated with this compound production .
- Use phylogenetic analysis of conserved domains (e.g., A-domains of NRPS enzymes) to correlate genetic divergence with metabolite yield .
Q. What experimental methods are used to synthesize this compound, and what challenges arise during purification?
this compound can be synthesized chemically or isolated from fungal cultures. Key steps include:
- Chemical synthesis : Follow protocols by Miknis and Williams (1993) or Wu et al. (2000), utilizing diketopiperazine cyclization and disulfide bridge formation .
- Purification challenges :
- Use thin-layer chromatography (TLC) with silica gel plates and ethyl acetate/hexane solvent systems to monitor reaction progress .
- Employ column chromatography with gradient elution (e.g., chloroform/methanol) to separate this compound from structurally similar analogs (e.g., tetrathioaspirochlorine) .
- Validate purity via NMR spectroscopy (¹H, ¹³C) and X-ray crystallography to resolve stereochemical ambiguities .
Q. How does this compound inhibit protein synthesis, and what assays quantify its bioactivity?
this compound acts as a selective inhibitor of eukaryotic translation elongation , targeting ribosomal machinery . Methodological approaches include:
- In vitro translation assays : Measure inhibition using rabbit reticulocyte lysates and luciferase reporter systems, comparing IC₅₀ values against controls .
- Antifungal activity : Perform broth microdilution assays against Candida albicans or Aspergillus fumigatus, with MIC values typically <1 µg/mL .
- Cytotoxicity screening : Use murine tumor cell lines (e.g., P388 leukemia) in MTT assays to assess antitumor potential .
Advanced Research Questions
Q. How can genomic data resolve contradictions in this compound production across Aspergillus strains?
Discrepancies in reported this compound yields often stem from misidentification of fungal strains or regulatory differences in biosynthetic pathways. Researchers should:
- Perform comparative genomics on NRPS/PKS gene clusters across Aspergillus section Flavi, using tools like antiSMASH to identify conserved domains .
- Conduct RNA-seq analysis under varying culture conditions (e.g., nutrient stress) to elucidate transcriptional regulation of this compound biosynthesis .
- Validate findings with gene knockout experiments (e.g., CRISPR-Cas9) to confirm the role of specific clusters in metabolite production .
Q. What strategies optimize this compound yield in fungal fermentation, and how are scalability challenges addressed?
Optimization requires a balance between fungal growth and secondary metabolite induction:
- Culture media : Test carbon/nitrogen ratios (e.g., sucrose vs. ammonium nitrate) to maximize yield; A. oryzae often produces higher titers in rice-based substrates .
- Scale-up challenges :
- Use bioreactors with controlled pH (5.5–6.0) and dissolved oxygen (>30%) to prevent oxidative degradation of this compound .
- Monitor shear stress impacts on fungal morphology using microscopy, adjusting agitation rates to maintain pellet formation .
Q. How should researchers address conflicting data on this compound’s toxicity and biological specificity?
Contradictory results (e.g., variable IC₅₀ values across cell lines) may arise from differences in assay conditions or impurity profiles. Mitigation strategies include:
- Standardize protocols : Adopt CLSI guidelines for antifungal assays, ensuring consistent inoculum size and incubation time .
- Impurity profiling : Use LC-HRMS to detect trace analogs (e.g., bromothis compound) that may confound bioactivity results .
- Statistical validation : Apply ANOVA or mixed-effects models to account for batch-to-batch variability in fungal extracts .
Methodological Best Practices
- Peer review preparation : Document synthesis protocols, strain identifiers, and raw spectral data in supplementary materials to ensure reproducibility .
- Ethical reporting : Disclose conflicts of interest (e.g., fungal strain sourcing from proprietary collections) and adhere to journal guidelines for statistical rigor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
